1-Methoxypiperidine-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

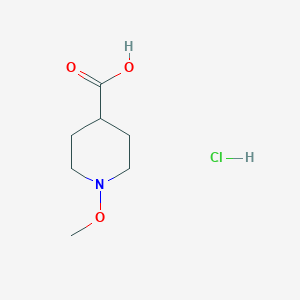

1-Methoxypiperidine-4-carboxylic acid hydrochloride, also known as N-Methylisonipecotic acid hydrochloride , is an organic compound with the chemical formula C₇H₁₃NO₂ HCl . It is a white crystalline powder or crystals, and its melting point ranges from 228.0°C to 237.0°C . This compound was originally part of the Alfa Aesar product portfolio and is now available under the Thermo Scientific Chemicals brand .

Molecular Structure Analysis

The molecular structure of 1-Methoxypiperidine-4-carboxylic acid hydrochloride consists of a piperidine ring with a carboxylic acid group and a methoxy (CH₃O) substituent. The hydrochloride salt forms due to the presence of the chloride ion (HCl). The compound’s molecular weight is approximately 179.65 g/mol .

Physical And Chemical Properties Analysis

Scientific Research Applications

Corrosion Inhibition

A study on the corrosion control of mild steel using a methoxyphenyl-containing compound demonstrated significant inhibition efficiency in a hydrochloric acid medium. This research suggests that methoxy-substituted compounds can play a critical role in protecting metals against corrosion, potentially including derivatives like "1-Methoxypiperidine-4-carboxylic acid hydrochloride" (Bentiss et al., 2009).

Polymer Chemistry

In polymer chemistry, the synthesis and ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid were explored. The study identified optimal conditions for controlled polymerization, highlighting the importance of specific catalysts and the potential for creating biodegradable polymers (Pounder et al., 2011).

Antimicrobial Activity

Research into new pyridine derivatives, including piperidine-related structures, demonstrated variable and modest antimicrobial activity. Such studies indicate the potential of piperidine derivatives in developing new antimicrobial agents, which could include "1-Methoxypiperidine-4-carboxylic acid hydrochloride" (Patel et al., 2011).

Photocleavage Efficiency

Another study investigated the effects of aromatic substituents on the photocleavage of carboxylic acids. The findings suggest that methoxy substitution can enhance the efficiency of photolabile groups, which is relevant for the design of photo-responsive molecules (Papageorgiou & Corrie, 2000).

Catalysis and Chemical Synthesis

Research on Lewis acid-Lewis acid heterobimetallic cooperative catalysis presented a catalytic asymmetric aza-Michael reaction, indicating that specific molecular structures can significantly impact catalytic efficiency and selectivity. This area of study could be relevant for the synthesis and application of "1-Methoxypiperidine-4-carboxylic acid hydrochloride" in complex chemical reactions (Yamagiwa et al., 2005).

properties

IUPAC Name |

1-methoxypiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJYRQZXFODEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(CC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxypiperidine-4-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[3-(Methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2739989.png)

![2-(4-Chloro-3-methylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2739995.png)

![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2739996.png)

![N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2740001.png)

![1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride](/img/structure/B2740004.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2740007.png)

![4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2740011.png)